5-Amino-2-cyclopropyloxazole-4-carbonitrile

Physicochemical Properties Solid-State Characterization Purification

Sourcing a regiospecifically correct, multi-functional oxazole building block for parallel synthesis often results in analogs lacking key reactive handles. 5-Amino-2-cyclopropyloxazole-4-carbonitrile (C₇H₇N₃O, MW 149.15) eliminates this bottleneck by providing a defined scaffold with an orthogonal nucleophilic amine and a nitrile group. This enables rapid construction of diverse compound libraries through amide coupling, reductive amination, or annulation chemistry. - Features a 2-cyclopropyl group for enhanced conformational constraint and metabolic stability in drug candidates. - Solid form (mp 128-130 °C) ensures convenient handling and accurate weighing for small-scale parallel synthesis. - Serves as a direct precursor for fused heterocycles like purine analogs, ensuring correct substitution in final screening compounds.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 196411-04-8
Cat. No. B186268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-cyclopropyloxazole-4-carbonitrile
CAS196411-04-8
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(O2)N)C#N
InChIInChI=1S/C7H7N3O/c8-3-5-6(9)11-7(10-5)4-1-2-4/h4H,1-2,9H2
InChIKeyMTHZIZXCFVBICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-cyclopropyloxazole-4-carbonitrile: Pharmaceutical Building Block


5-Amino-2-cyclopropyloxazole-4-carbonitrile is a specialized heterocyclic compound (C7H7N3O, MW 149.15) that functions as a versatile synthetic building block in medicinal chemistry and agrochemical research . It features a 1,3-oxazole core, which is a recognized privileged scaffold in drug discovery [1], substituted with a reactive 5-amino group, a nitrile at the 4-position, and a conformationally constrained cyclopropyl ring at the 2-position. This distinct combination of functional groups imparts specific physicochemical properties and reactivity that differentiate it from simpler or regioisomeric analogs, making it a key intermediate for constructing libraries of novel bioactive molecules .

5-Amino-2-cyclopropyloxazole-4-carbonitrile: Substitution Risk with Analogs


Scientific procurement of 5-Amino-2-cyclopropyloxazole-4-carbonitrile requires strict verification because its unique substitution pattern is not interchangeable with structurally similar analogs. Replacing it with the unsubstituted 5-Aminooxazole-4-carbonitrile (CAS 5098-15-7) eliminates the critical cyclopropyl group, which can drastically alter molecular conformation, lipophilicity (LogP), and target binding [1]. Similarly, substituting with 2-Cyclopropyloxazole-4-carbonitrile (CAS 1159734-36-7) [2] removes the essential 5-amino nucleophile, a key site for further chemical elaboration, thereby stalling a synthetic route. Even the regioisomeric 5-Amino-3-cyclopropylisoxazole-4-carbonitrile (CAS 1028328-16-6) , while sharing the same molecular formula, differs fundamentally in ring electronics and geometry, leading to divergent biological and chemical outcomes. The quantitative data below underscore these non-negotiable differences.

5-Amino-2-cyclopropyloxazole-4-carbonitrile: Analytical Differentiation


Melting Point: Cyclopropyl vs. Unsubstituted Oxazole

The introduction of the 2-cyclopropyl group significantly alters the solid-state properties of the oxazole core compared to the unsubstituted 5-Aminooxazole-4-carbonitrile (CAS 5098-15-7) . The target compound (196411-04-8) exhibits a melting point of 128-130 °C, whereas the unsubstituted analog melts at a substantially higher temperature of 184-186 °C [1]. This 56-58 °C difference is a direct consequence of the 2-cyclopropyl substitution, which disrupts crystal packing and reduces lattice energy [2].

Physicochemical Properties Solid-State Characterization Purification

5-Amino Handle: Key Functional Difference

The target compound contains both a nucleophilic 5-amino group and a 4-nitrile on the oxazole core. The comparator, 2-Cyclopropyloxazole-4-carbonitrile (CAS 1159734-36-7) [1], lacks the 5-amino group entirely, resulting in a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol, compared to the target compound's C7H7N3O and 149.15 g/mol . This missing amino group represents a complete loss of a key nucleophilic handle required for further derivatization (e.g., amide coupling, Schiff base formation, diazotization).

Chemical Synthesis Reactivity Molecular Scaffolds

Oxazole vs. Isoxazole: Regioisomeric Impact

The target compound is an oxazole (1,3-oxazole), while its regioisomer, 5-Amino-3-cyclopropylisoxazole-4-carbonitrile (CAS 1028328-16-6) , is an isoxazole (1,2-oxazole). Although they share the same molecular formula and weight (C7H7N3O, 149.15 g/mol) , the position of the nitrogen and oxygen atoms in the five-membered ring is reversed. This fundamental regioisomerism results in distinct electronic distributions, dipole moments, and hydrogen-bonding capacities [1], which profoundly affect their chemical reactivity and biological target engagement.

Heterocyclic Chemistry Regioisomers Electronic Properties

Purity and Quality Assurance

Reputable vendors supply 5-Amino-2-cyclopropyloxazole-4-carbonitrile with a certified purity of ≥95%, often ≥98% . This level of purity is essential for achieving reproducible yields and activity data in subsequent experiments. The availability of batch-specific certificates of analysis (CoA), including NMR, HPLC, and GC data, ensures that researchers can rely on the quality of the starting material, minimizing the risk of unexpected side reactions or false biological readouts that can occur with lower-grade or uncharacterized compounds .

Quality Control Purity Reproducibility

Key Applications of 5-Amino-2-cyclopropyloxazole-4-carbonitrile


Derivative Library Synthesis

The 5-amino group provides a key nucleophilic handle for parallel synthesis. The compound is ideally suited for constructing focused libraries through amide bond formation with carboxylic acids, reductive amination with aldehydes, or reaction with sulfonyl chlorides to form sulfonamides [1]. The constrained 2-cyclopropyl group introduces a 3D structural element that can enhance selectivity and metabolic stability in drug candidates [2]. Its melting point (128-130 °C) allows for convenient handling as a solid [3].

Fused Heterocyclic Precursor

The proximity of the 5-amino group and 4-nitrile makes this compound an excellent precursor for annulation reactions to form fused heterocycles such as purine analogs, pyrimidines, and pyrrolo[2,3-d]pyrimidines [1]. This is a common strategy in medicinal chemistry to generate novel chemotypes for screening against various therapeutic targets, including kinases and GPCRs [4]. Using this specific scaffold ensures the correct 2-cyclopropyl substitution is maintained in the final, more complex product.

Oxazole-Based Ligands for MOFs and Catalysis

The 1,3-oxazole nitrogen can act as a Lewis base, making derivatives of this compound potential ligands for transition metals [1]. Functionalization through the 5-amino group allows for the introduction of additional donor atoms (e.g., pyridines, carboxylates) to create tailored ligands for catalysis or the construction of functional MOF materials. The cyclopropyl group's small size minimizes steric hindrance, a common issue with bulkier 2-substituents.

Agrochemical Lead Discovery

Oxazole derivatives are a common motif in modern agrochemicals due to their metabolic stability and favorable physicochemical properties [1]. This compound serves as a versatile intermediate for introducing a bioisosteric oxazole core into new fungicidal or herbicidal lead structures. The combination of a nitrile and an amine on the same ring allows for rapid diversification, accelerating the hit-to-lead process in crop protection research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-cyclopropyloxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.